molecular formula C9H7ClN2O B12338715 1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone

1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B12338715
M. Wt: 194.62 g/mol
InChI Key: ZGOCQBHBZZUFFB-UHFFFAOYSA-N
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Description

1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, known for its wide range of biological activities and is considered an isostere of benzimidazole, a key pharmacophore in several therapeutic agents . This specific acetyl-substituted derivative serves as a key synthetic intermediate for constructing more complex molecules. Researchers utilize this compound to develop novel active compounds, particularly through molecular hybridization strategies . Its applications span across various early-stage research areas, including the development of potential anthelmintic agents targeting parasitic infections . As a building block, it enables the exploration of structure-activity relationships and the optimization of drug-like properties such as metabolic stability and target affinity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3

InChI Key

ZGOCQBHBZZUFFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction with 1,1,3-Trichloroacetone

A two-step protocol involves reacting 2-aminopyridine with 1,1,3-trichloroacetone in dimethyl ether (DME) at room temperature, followed by reflux in ethanol. The intermediate undergoes cyclization to yield 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone with an 81% yield. Key parameters include:

  • Solvent system : DME for initial reaction, ethanol for cyclization.
  • Temperature : Room temperature (Step 1), reflux (Step 2).
  • Purification : Recrystallization from methanol.

α-Bromoketone Condensation

α-Bromoketones react with 2-amino-6-chloropyridine under basic conditions (e.g., K₂CO₃) to form the target compound. This method achieves yields of 70–85%. For example:

  • Reactants : 2-Amino-6-chloropyridine + 2-bromoacetophenone.
  • Conditions : Solvent-free, 60°C, 6–8 hours.
  • Advantage : Eliminates toxic solvents, simplifies purification.

Catalytic Methods for Enhanced Efficiency

Zinc/Iodine-Catalyzed Ortoleva-King Reaction

A novel one-pot method employs nano zinc oxide (ZnO) and molecular iodine as co-catalysts:

  • Reactants : 2-Amino-6-chloropyridine + acetophenone derivatives.
  • Conditions : Solvent-free, 100–120°C, 10–12 hours.
  • Yield : 72–85%.
  • Mechanism : Iodine facilitates C–H activation, while ZnO stabilizes intermediates.

DBU-Catalyzed Cyclization in Aqueous Ethanol

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes the reaction between 2-aminopyridines and phenacyl bromes in ethanol/water (1:1):

  • Yield : 65–94%.
  • Benefits : Room-temperature synthesis, reduced environmental impact.
  • Substrate scope : Tolerates electron-withdrawing and donating groups on phenacyl bromides.

Solvent-Free and Microwave-Assisted Approaches

Solvent-Free Halogenation

Chloramine-T mediates direct chlorination of preformed imidazo[1,2-a]pyridines under solvent-free conditions:

  • Reactant : 8-Methyl-2-phenylimidazo[1,2-a]pyridine.
  • Conditions : 5 minutes at room temperature.
  • Yield : 95%.
  • Advantage : Avoids column chromatography; product precipitates directly.

Microwave-Irradiated Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes:

  • Reactants : 2-Amino-6-chloropyridine + α-bromoketones.
  • Conditions : 150–200 W, 100–120°C, 10–20 minutes.
  • Yield : 78–88%.

One-Pot Tandem Reactions

Palladium-Catalyzed Coupling-Cyclization

A one-pot protocol combines Suzuki-Miyaura coupling and cyclization:

  • Steps :
    • Pd(OAc)₂-catalyzed coupling of 2-aminopyridine with aryl boronic acids.
    • In situ cyclization with α-bromoketones.
  • Yield : 75–82%.
  • Advantage : Enables introduction of diverse aryl groups at position 2.

Halogenation and Functional Group Interconversion

Late-Stage Chlorination

Post-cyclization chlorination using N-chlorosuccinimide (NCS) selectively introduces chlorine at position 6:

  • Reactant : 3-Acetylimidazo[1,2-a]pyridine.
  • Conditions : Acetonitrile, room temperature, 3 hours.
  • Yield : 72%.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Key Preparation Methods

Method Reactants Conditions Yield (%) Reference
Cyclization (Trichloroacetone) 2-Aminopyridine + 1,1,3-Trichloroacetone DME → Ethanol, reflux 81
Zinc/Iodine Catalysis 2-Amino-6-chloropyridine + Acetophenone Solvent-free, 120°C 85
Microwave-Assisted 2-Amino-6-chloropyridine + α-Bromoketone 150 W, 15 min 88
DBU-Catalyzed 2-Aminopyridine + Phenacyl bromide Ethanol/water, RT 94
Late-Stage Chlorination 3-Acetylimidazo[1,2-a]pyridine + NCS Acetonitrile, RT 72

Mechanistic Insights and Optimization Strategies

Nucleophilic Aromatic Substitution

The chloro group at position 6 is introduced via electrophilic aromatic substitution (EAS) during cyclization or post-synthesis. Electron-rich imidazo[1,2-a]pyridine rings favor EAS at the para position relative to the ethanone group.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. However, solvent-free methods reduce purification complexity.

Catalyst Design

Zinc oxide nanoparticles increase surface area for reactant adsorption, while iodine acts as a Lewis acid to polarize carbonyl groups. DBU’s strong basicity deprotonates intermediates, accelerating cyclization.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone exhibits significant biological activities, including:

  • Anticancer Properties : Compounds similar to this one have shown promise in inhibiting specific cancer cell lines. The imidazo[1,2-a]pyridine moiety is known for its potential in targeting kinases involved in cancer progression.
  • Antimicrobial Activity : The compound may possess antimicrobial properties that can be explored for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes that play critical roles in metabolic pathways.

Applications in Scientific Research

This compound has diverse applications across several research domains:

Medicinal Chemistry

This compound is being investigated as a potential lead for developing new therapeutics targeting various diseases, particularly cancers driven by mutations in receptor tyrosine kinases like c-KIT. Its ability to inhibit c-KIT kinase mutations makes it valuable for treating gastrointestinal stromal tumors and other malignancies .

Agrochemical Development

The unique structure of this compound allows it to be explored as a herbicide or pesticide. Its interactions with plant metabolic pathways can provide insights into novel modes of action for weed control strategies. Research on herbicide selectivity often involves examining metabolic pathways that differentiate crop plants from weeds .

Biochemical Research

The compound's ability to interact with various biological targets makes it suitable for studies focused on understanding cellular mechanisms and metabolic pathways. It can serve as a tool compound in pharmacological studies aimed at elucidating drug-receptor interactions.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Herbicide Development

In agricultural research, the compound was tested for its efficacy as a herbicide against common weed species. Metabolic profiling revealed distinct changes in treated plants compared to controls, indicating its potential utility in agrochemical formulations.

Mechanism of Action

The mechanism of action of Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. The chloro group enhances its binding affinity to target proteins, leading to inhibition of their activity. This can result in antimicrobial, antiviral, and anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Bioactivity of Selected Imidazopyridine Derivatives

Compound ID Substituents IC50 (μM) vs. PLA2 Biological Target Reference
Target Compound 6-Cl, 3-acetyl - Intermediate for drug design
3a () 8-(4-chloro-3-(trifluoromethyl)phenyl), 2-methyl 110 Snake venom PLA2
3c () 8-phenyl, 2-methyl 194 Snake venom PLA2
3f () 8-naphthalen-1-yl, 2-methyl 14.3 Snake venom PLA2
8p () 6-Cl, 2-methyl, 4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl - Antileishmanial/antitrypanosomal
  • Chloro vs.
  • Triazole and Piperazine Modifications : Compounds like 8p () incorporate triazole-piperazine moieties, enhancing antiparasitic activity compared to the acetylated parent compound .

Physicochemical Properties

Thermal and Spectral Data

Compound ID Melting Point (°C) 1H NMR (δ, ppm) ESI-MS (m/z) Reference
Target Compound Not reported - -
8p () 104–105 8.55 (s, 1H, triazole), 2.55 (s, 3H, CH3) Calc: 539.1; Exp: 539.3
3a () 141–143 8.21 (d, 1H, imidazopyridine), 2.41 (s, 3H, CH3) Calc: 367.1; Exp: 367.0
11b () 90–92 7.89 (s, 1H, triazole), 2.62 (s, 3H, CH3) Calc: 447.1; Exp: 447.2
  • Solubility : Lipophilic substituents (e.g., naphthalen-1-yl in 3f) reduce aqueous solubility, whereas polar groups (e.g., piperazine in 8p) enhance it .

Biological Activity

1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chloro substituent on the imidazo[1,2-a]pyridine ring, exhibits various pharmacological properties which are crucial for drug discovery and development.

  • Molecular Formula : C9H7ClN2O
  • Molecular Weight : 195.61 g/mol
  • CAS Number : 90734-71-7

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine, including this compound, show significant antimicrobial effects against various pathogens. For instance:

  • Candida albicans : Studies demonstrated that certain derivatives exhibited antifungal activity against resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values were determined using microdilution methods, highlighting the potential of these compounds in treating fungal infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays showed that this compound could inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggested that this compound induces apoptosis and alters cell cycle progression, particularly affecting genes involved in these processes .

Enzyme Inhibition

The interaction of this compound with specific enzymes has been a focal point in research:

  • Kinase Inhibition : The compound has been found to interact with several kinases, which are pivotal in cellular signaling pathways. This interaction can lead to modulation of phosphorylation processes that are crucial for cell signaling and regulation .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFocusFindings
Antifungal ActivityIdentified four active derivatives against Candida albicans with varying MIC values.
Anticancer PropertiesDemonstrated inhibition of proliferation and induction of apoptosis in cancer cell lines.
Enzyme InteractionShowed modulation of kinase activity affecting cellular signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone?

A key intermediate in imidazopyridine chemistry, this compound can be synthesized via cyclocondensation of 2-aminopyridine derivatives with halogenated diketones. For example, analogous routes involve reacting 3-bromopentane-2,4-dione with 2-amino-6-chloropyridine under reflux conditions, followed by purification via column chromatography . Alternative methods include Vilsmeier-Haack formylation of preformed imidazopyridines, though adaptation to introduce the ethanone moiety requires careful optimization of reaction conditions (e.g., phosphorus oxychloride/DMF) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the imidazopyridine scaffold and chloro/ketone substituents. For example, the ketone carbonyl typically resonates at ~195–205 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EI-MS can confirm molecular weight (e.g., exact mass 195.0018 for C9_9H7_7ClN2_2O) .
  • IR : Strong absorption bands near 1680–1700 cm1^{-1} confirm the ketone group .

Q. What safety precautions are essential when handling this compound?

The compound poses risks of skin/eye irritation and respiratory toxicity. Key precautions include:

  • Use of fume hoods to avoid inhalation of dust/aerosols .
  • PPE: Nitrile gloves, lab coats, and safety goggles .
  • Emergency measures: Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Density Functional Theory (DFT) studies on analogous imidazopyridinyl-chalcones reveal that electron-withdrawing groups (e.g., Cl) lower the HOMO-LUMO gap, enhancing electrophilic reactivity. For this compound, DFT can predict dimerization sites or regioselectivity in further functionalization (e.g., chalcone formation) by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Contradictory bioactivity (e.g., variable pLC100_{100} values in cytotoxicity assays) may arise from substituent effects. Systematic SAR studies are recommended:

  • Compare derivatives with varying substituents (e.g., nitro, methyl, halogens) using standardized assays .
  • Analyze logP, solubility, and steric effects using QSAR models to identify key drivers of activity .

Q. How does the chloro substituent influence reactivity in cross-coupling reactions?

The 6-chloro group acts as a directing group, facilitating regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids at the 3-position of the imidazopyridine core can yield biaryl derivatives while retaining the ethanone functionality . Kinetic studies show chloro substituents enhance electrophilicity at adjacent positions, accelerating nucleophilic aromatic substitution .

Q. What role does this compound play in targeting kinase signaling pathways (e.g., STAT3)?

Derivatives of imidazopyridine-ethanone scaffolds have demonstrated inhibition of STAT3 phosphorylation in breast cancer cells. The ketone group is critical for forming hydrogen bonds with the SH2 domain of STAT3, while the chloro substituent enhances cellular uptake via lipophilicity . In vitro assays using MDA-MB-231 cells and Western blotting are standard for evaluating potency .

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